molecular formula C16H21N3O5S B7459917 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B7459917
M. Wt: 367.4 g/mol
InChI Key: GSCYNCORPPRAGQ-UHFFFAOYSA-N
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Description

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tert-butyl group, an ethoxy group, a benzenesulfonyl group, and a nitroimidazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of a tert-butyl ethoxybenzene derivative using a sulfonating agent such as chlorosulfonic acid.

    Nitration of the imidazole ring: The imidazole ring is nitrated using a nitrating agent like nitric acid or a nitrating mixture.

    Coupling reaction: The benzenesulfonyl intermediate is then coupled with the nitrated imidazole under suitable conditions, often involving a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
  • 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane

Uniqueness

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its nitroimidazole moiety is particularly noteworthy for its potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-6-24-14-8-7-12(9-13(14)16(3,4)5)25(22,23)18-11(2)17-10-15(18)19(20)21/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCYNCORPPRAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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